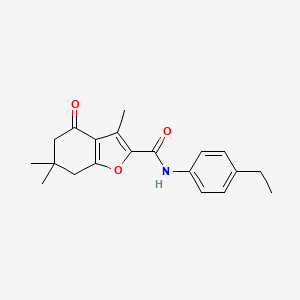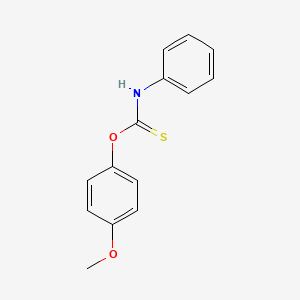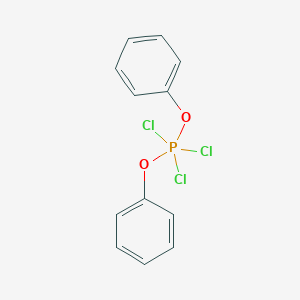
(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane is a chiral epoxide compound characterized by the presence of two methoxy-substituted phenyl groups attached to an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-bis(4-methoxyphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of trans-stilbene derivatives using chiral catalysts. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in the presence of a chiral catalyst to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound can be achieved through the use of biocatalysts. For example, the lipase from Serratia marcescens has been employed in an emulsion bioreactor to produce optically pure this compound from racemic mixtures . This method offers high yields and enantiomeric excess, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate in enzymatic studies to understand the mechanisms of epoxide hydrolases.
Wirkmechanismus
The mechanism of action of (2R,3S)-2,3-bis(4-methoxyphenyl)oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction is facilitated by the electrophilic nature of the oxirane ring, which makes it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester: Another chiral epoxide with similar applications in pharmaceutical synthesis.
(2S,3R)-2,3-bis(4-methoxyphenyl)oxirane: The enantiomer of (2R,3S)-2,3-bis(4-methoxyphenyl)oxirane, with different stereochemistry and potentially different reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C16H16O3 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
(2R,3S)-2,3-bis(4-methoxyphenyl)oxirane |
InChI |
InChI=1S/C16H16O3/c1-17-13-7-3-11(4-8-13)15-16(19-15)12-5-9-14(18-2)10-6-12/h3-10,15-16H,1-2H3/t15-,16+ |
InChI-Schlüssel |
ZVJKSXSEVFDVKE-IYBDPMFKSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


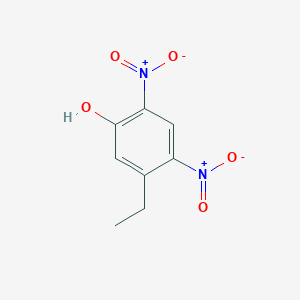

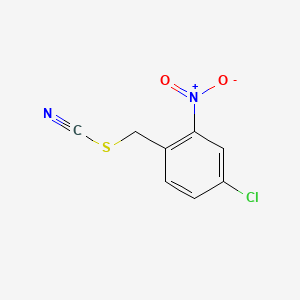
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
